molecular formula C15H14N2O2S B2382497 (E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 2321335-06-0

(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No. B2382497
CAS RN: 2321335-06-0
M. Wt: 286.35
InChI Key: KYONVYXYXKXKSO-CSKARUKUSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

Pyridine derivatives can be synthesized via several methods. One common method is the Hantzsch Dihydropyridine Synthesis, which allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . Another method is the Boger pyridine synthesis, which involves a hetero-Diels–Alder reaction of 1,2,4-triazines and dienophiles .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be influenced by various factors. For instance, the steric hindrance effect is a decisive factor for structural stability, and the formation of intramolecular or intermolecular hydrogen bonds doesn’t provide advantages to stabilize molecular structure .


Chemical Reactions Analysis

Pyridine and its derivatives can undergo various chemical reactions. For instance, they can undergo nucleophilic substitution reactions . They can also participate in Knoevenagel Condensation .


Physical And Chemical Properties Analysis

Physical and chemical properties of pyridine derivatives can vary widely. In general, these properties can include color, density, hardness, and melting and boiling points .

Scientific Research Applications

Kinase Inhibition

(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, as part of the pyrazolo[3,4-b]pyridine group, has demonstrated significant versatility in kinase inhibition due to its ability to interact with kinases through multiple binding modes. This compound, specifically, has been utilized in many patents for kinase inhibition, indicating its importance in this field. It's known for its ability to bind to the hinge region of the kinase, a common interaction among kinase inhibitors, and in some cases, provides an advantage in terms of inhibitor activity or synthetic flexibility (Wenglowsky, 2013).

Medicinal and Pharmaceutical Importance

The pyranopyrimidine core, which is a key precursor for the compound , is vital in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The scaffold of this compound, particularly the 5H-pyrano[2,3-d]pyrimidine structure, has seen extensive research due to its wide range of applicability, although its core development poses certain challenges due to its structural complexity. This compound's synthesis pathways, utilizing hybrid catalysts, have been the focus of significant research efforts, highlighting its importance in the development of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Chemosensing Applications

Pyridine derivatives, including this compound, are known for their significant role in various fields, from medicinal applications to chemosensing. These derivatives exhibit a range of biological activities and possess a high affinity for various ions and neutral species, making them highly effective as chemosensors. The versatility of these compounds in detecting different species (anions, cations, and neutral species) in various samples (environmental, agricultural, and biological) showcases their importance in analytical chemistry (Abu-Taweel et al., 2022).

Optical Sensor Development

This compound's derivatives are noteworthy in the development of optical sensors. The ability of certain derivatives to form both coordination and hydrogen bonds renders them suitable for use as sensing probes. Their applications extend beyond sensing, including various biological and medicinal uses, demonstrating the compound's multifaceted utility in the scientific research landscape (Jindal & Kaur, 2021).

Mechanism of Action

The mechanism of action of pyridine derivatives can vary depending on their specific structure and the context in which they are used. For instance, some pyridine derivatives are used as catalysts in chemical reactions .

Safety and Hazards

Pyridine is a flammable colorless liquid with an unpleasant smell. It can be harmful if inhaled, ingested, or if it comes into contact with the skin .

Future Directions

Future research could focus on developing new synthesis methods for pyridine derivatives, exploring their potential uses in various fields, and improving our understanding of their physical and chemical properties .

properties

IUPAC Name

6-[(E)-2-phenylethenyl]sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-20(19,10-8-13-5-2-1-3-6-13)17-11-14-7-4-9-16-15(14)12-17/h1-10H,11-12H2/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYONVYXYXKXKSO-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1S(=O)(=O)C=CC3=CC=CC=C3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(CN1S(=O)(=O)/C=C/C3=CC=CC=C3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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